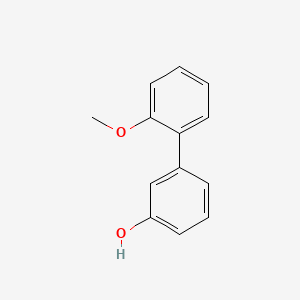

3-(2-Methoxyphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPARCZPYGOHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602459 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59920-54-6 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxyphenyl Phenol and Analogous Phenolic Biphenyls

Carbon-Carbon Bond Formation Strategies

The creation of the biaryl linkage is the cornerstone of synthesizing 3-(2-Methoxyphenyl)phenol and its analogs. Chemists have developed a robust toolbox of reactions to achieve this transformation, each with its own set of advantages and substrate scope.

Transition Metal-Catalyzed Cross-Coupling Reactions

Among the most powerful and versatile methods for C-C bond formation are transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions, often mediated by palladium or nickel catalysts, allow for the precise and efficient connection of two different carbon-based fragments. researchgate.netrsc.org The general mechanism for many of these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. preprints.orglibretexts.org

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. acs.org While not a direct route to a biphenyl (B1667301) structure, it can be a key step in a multi-step synthesis. For instance, an intramolecular Heck reaction can be used to form cyclic structures, including those that could serve as precursors to phenolic biphenyls. rsc.org The reaction is valued for its tolerance of a wide variety of functional groups.

Recent advancements have focused on developing more efficient and environmentally friendly Heck reaction conditions. This includes the use of highly active, low-loading palladium catalysts and safer reaction media. acs.org

Table 1: Examples of Mizoroki-Heck Reaction Conditions

| Reactants | Catalyst System | Base/Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|

| Iodoarenes and Acrylates | POLITAG-Pd0-HM (0.0007 mol %) | Triethylamine / γ-Valerolactone (GVL) | 150 °C | High | acs.org |

| Tertiary Aryl Bromide (intramolecular) | NiCl2 / bipyridine / Zn | Dimethylformamide (DMF) | 80 °C | - | acs.org |

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. researchgate.netacs.org This reaction is fundamental in the synthesis of substituted alkynes and conjugated systems. scirp.org For the synthesis of phenolic biphenyls, a Sonogashira coupling could be envisioned between a methoxy-substituted phenylacetylene (B144264) and a halogenated phenol (B47542) derivative (or its protected form). The resulting diarylacetylene could then be reduced to form the biphenyl linkage.

The reaction is known for its mild conditions and high tolerance for various functional groups. acs.org Modern variations often focus on developing copper-free conditions to avoid the formation of undesired alkyne homocoupling byproducts. acs.org

Table 2: Selected Sonogashira Coupling Reaction Conditions

| Reactants | Catalyst System | Base/Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|

| 2-Iodophenol and Phenylacetylene | Bridged-Bis(NHC)Palladium(II) Complex | Diethylamine / Tetrahydrofuran (THF) | 100 °C | High | nih.gov |

| Aryl Bromides and Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP / Dimethyl sulfoxide (B87167) (DMSO) | Room Temp. | up to 97% | acs.org |

| 2-Amino-3-bromopyridines and Terminal Alkynes | Pd(CF3COO)2 / PPh3 / CuI | Dimethylformamide (DMF) | 100 °C | - | scirp.org |

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of biphenyls, styrenes, and polyolefins. wikipedia.org The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. preprints.orgwikipedia.org Its popularity stems from the commercial availability and stability of many boronic acids, the mild reaction conditions, and the low toxicity of the boron-containing byproducts. preprints.org

A direct synthesis of a compound structurally related to this compound has been reported using a nickel-catalyzed Suzuki-Miyaura coupling. The reaction of (3-methoxyphenyl)boronic acid with a suitable coupling partner yielded diethyl (2-(3-methoxyphenyl)allyl)phosphonate. nih.govacs.org This demonstrates the utility of this method for creating the core C-C bond in this class of compounds. Nickel catalysis is gaining attention as a more economical alternative to palladium. nih.govacs.org

Table 3: Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Reactants | Catalyst System | Base/Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|

| (3-Methoxyphenyl)boronic acid and Diethyl (2-bromoallyl)phosphonate | NiSO4·6H2O / Ligand L | K3PO4 / H2O | 120 °C | 79% | nih.govacs.org |

| 3-Bromo-7-methylimidazopyridine and (3-Methoxyphenyl)boronic acid | Pd(PPh3)4 | - | - | 93% | preprints.org |

| Aryl Halide and Arylboronic Acid | Pd(dba)2 / PPh3 | K3PO4 | - | - | rsc.org |

Condensation and Cyclization Reactions

Condensation and cyclization reactions represent alternative strategies for constructing the biphenyl core or related cyclic precursors. These reactions often involve the formation of new rings through intramolecular processes.

For example, the Claisen–Schmidt condensation can be used to synthesize biphenyl chalcone (B49325) derivatives. rsc.org Another relevant strategy is the Perkin reaction. A patented method for a related compound, 2-((3-methoxy)phenethyl)phenol, utilizes a Perkin reaction between 3-methoxyphenylacetic acid and salicylaldehyde (B1680747). google.com The resulting acrylic acid derivative undergoes decarboxylation, hydrolysis, and catalytic hydrogenation to yield the final product. google.com

Intramolecular cyclization of phenol derivatives containing a double bond in a side chain, often catalyzed by copper or silver, can produce dihydrobenzofuran structures. researchgate.net These can be considered as constrained analogs or potential synthetic intermediates for phenolic biphenyls. The thermolysis of polychlorinated biphenyls (PCBs) can also lead to intramolecular cyclization via phenolic intermediates to form polychlorinated dibenzofurans, highlighting a pathway for ring formation from a biphenyl structure. nih.gov

Table 4: Example of Condensation/Cyclization Synthetic Sequence

| Step | Reaction Type | Reactants | Reagents | Product | Ref |

|---|---|---|---|---|---|

| 1 | Perkin Condensation | 3-Methoxyphenylacetic acid, Salicylic aldehyde | Acetic anhydride (B1165640), Triethylamine | 2-(3-Methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid | google.com |

| 2 | Decarboxylation | 2-(3-Methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid | Quinoline, Copper | 3-Methoxy-2'-acetoxystilbene | google.com |

| 3 | Hydrolysis | 3-Methoxy-2'-acetoxystilbene | - | 2-((3-Methoxy)styryl)phenol | google.com |

Grignard Reagent Mediated Syntheses

Grignard reagents, with the general formula RMgX, are highly reactive organomagnesium compounds that are powerful nucleophiles and strong bases. sigmaaldrich.comlibretexts.org Their addition to carbonyl compounds is a classic method for forming carbon-carbon bonds. libretexts.org

The synthesis of phenolic biphenyl analogs has been accomplished using this methodology. For instance, a reported route to 2-[2-(3-methoxyphenyl)ethyl]phenol (B49715) involves the reaction of a Grignard reagent, prepared from 3-methoxybenzyl chloride, with salicylaldehyde. google.comgoogle.com The resulting alcohol is then dehydrated to an alkene and subsequently reduced via catalytic hydrogenation to afford the target molecule. google.com A critical aspect of using Grignard reagents is the necessity for strictly anhydrous (dry) conditions, as they readily react with water. libretexts.org

Table 5: Grignard Synthesis of a Phenolic Biphenyl Analog

| Step | Reaction Type | Reactants | Key Reagents | Intermediate/Product | Ref |

|---|---|---|---|---|---|

| 1 | Grignard Reagent Formation | 3-Methoxybenzyl chloride | Magnesium | 3-Methoxybenzylmagnesium chloride | google.comgoogle.com |

| 2 | Grignard Addition | 3-Methoxybenzylmagnesium chloride, Salicylaldehyde | - | Alcohol intermediate | google.com |

| 3 | Dehydration | Alcohol intermediate | DMF | Alkene intermediate | google.com |

Multi-Step Synthetic Sequences

Multi-step synthesis provides a versatile platform for the construction of complex molecules like this compound from simpler, readily available starting materials. The following sections detail several classical reaction pathways that can be employed for the synthesis of phenolic biphenyls.

Wittig and Wittig-Horner Reaction Pathways

The Wittig and Wittig-Horner reactions are powerful tools for the formation of carbon-carbon double bonds, which can be subsequently reduced to afford the biphenyl linkage. researchgate.netmdpi.comharvard.edu The general principle involves the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Wittig-Horner reaction) with a carbonyl compound. researchgate.netharvard.edu

The Wittig reaction, discovered by Georg Wittig, utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. mdpi.com A plausible synthetic route to a precursor of this compound using this method could involve the reaction of a suitably substituted benzaldehyde (B42025) with a benzylphosphonium ylide. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with a ylide derived from (3-hydroxybenzyl)triphenylphosphonium bromide would yield a stilbene (B7821643) intermediate. Subsequent hydrogenation of the double bond would then produce the desired biphenyl structure. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. libretexts.org

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, a modification of the Wittig reaction, employs a phosphonate ester, which offers advantages such as the formation of a water-soluble phosphate (B84403) byproduct that is easily removed. harvard.eduorganic-chemistry.org This reaction generally favors the formation of (E)-alkenes. organic-chemistry.org A synthetic strategy could involve the reaction of a phosphonate ester, such as diethyl (3-hydroxybenzyl)phosphonate, with 2-methoxybenzaldehyde in the presence of a base to form the stilbene intermediate. A patent describes a similar approach for the synthesis of (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine, where a Horner-Emmons-Wittig reaction is employed. google.com

| Reaction | Reactants | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. mdpi.comlibretexts.org |

| Wittig-Horner Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Forms C=C bond; water-soluble phosphate byproduct; often high E-selectivity. harvard.eduorganic-chemistry.org |

Arbuzov Reaction Applications

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the synthesis of phosphonates, which are key precursors for the Wittig-Horner reaction. organic-chemistry.orgwikipedia.orgnih.gov The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, the Arbuzov reaction could be utilized to prepare a necessary phosphonate intermediate. For example, reacting 3-(bromomethyl)phenol (B1282558) (with the phenolic hydroxyl group potentially protected) with triethyl phosphite would yield the corresponding diethyl benzylphosphonate. This phosphonate can then be used in a subsequent Wittig-Horner reaction with 2-methoxybenzaldehyde as described previously. The Arbuzov reaction is typically carried out by heating the reactants, although milder, room-temperature methods using Lewis acids have also been developed. organic-chemistry.orgnih.gov

A key challenge can be the relatively high temperatures often required, which might not be compatible with sensitive functional groups. nih.gov However, the reaction is widely used due to its efficiency in forming the carbon-phosphorus bond essential for the Wittig-Horner olefination. organic-chemistry.org

Perkin Reaction Deployments

The Perkin reaction provides a method for the synthesis of α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid. researchgate.net While not a direct method for biphenyl synthesis, it can be used to create precursors that are later converted to the desired biphenyl structure.

A patented method for the preparation of a related compound, 2-((3-methoxy)phenethyl)phenol, illustrates the utility of the Perkin reaction. google.com The process involves the Perkin reaction of 3-methoxyphenylacetic acid with salicylaldehyde in the presence of acetic anhydride and triethylamine. This reaction forms an acrylic acid intermediate, which is then decarboxylated and hydrogenated to yield the final product. google.com Applying this logic to the synthesis of this compound, one could envision a similar sequence starting with different precursors to achieve the desired substitution pattern.

| Step | Reactants | Conditions | Yield | Reference |

| Perkin Reaction | 3-methoxyphenylacetic acid, Salicylaldehyde, Acetic Anhydride, Triethylamine | 120 °C, 5 hours | 85.6% (of acrylic acid intermediate) | google.com |

| Hydrogenation | 2-((3-methoxy)styryl)phenol, 5% Pd/C | Ethyl acetate (B1210297), room temperature and pressure | 94.7% | google.com |

Process Optimization and Green Chemistry Considerations

Optimizing synthetic processes to improve efficiency, reduce waste, and utilize more environmentally benign methods is a critical aspect of modern chemistry.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. nih.govrhhz.netresearchgate.net This method has been successfully applied to various coupling reactions used in biphenyl synthesis, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a premier method for constructing biaryl systems. arabjchem.orglibretexts.org Microwave irradiation can significantly shorten the reaction times for these couplings. For instance, the synthesis of C-2 substituted imidazopyrazines via a Suzuki cross-coupling reaction under microwave irradiation was completed in 20-30 minutes at 100 °C. rhhz.net Similarly, the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, including a 3-(2-methoxyphenyl) substituted derivative, was efficiently achieved using microwave-assisted Suzuki coupling, with a reaction time of just 15 minutes at 120 °C, yielding the product in 73% yield. nih.gov These examples highlight the potential of microwave heating to rapidly synthesize analogs of this compound.

| Reaction Type | Catalyst System | Conditions | Yield | Reference |

| Suzuki-Miyaura Coupling | XPhosPdG2/XPhos | 1,4-dioxane/H₂O, 120 °C, 15 min (Microwave) | 73% for 3-(2-methoxyphenyl) analog | nih.gov |

| Suzuki-Miyaura Coupling | (A-taphos)₂PdCl₂ | DME/H₂O, 100 °C, 20-30 min (Microwave) | Not specified for methoxyphenyl analog | rhhz.net |

Ligand and Solvent System Engineering for Catalytic Efficiency

The efficiency of catalytic reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, is highly dependent on the choice of ligand and solvent system. libretexts.orgmdpi.com The ligand stabilizes the palladium catalyst and modulates its reactivity, while the solvent influences the solubility of reactants and the stability of reaction intermediates. libretexts.org

For Suzuki couplings, phosphine (B1218219) ligands are widely used. libretexts.org The development of bulky and electron-rich phosphine ligands has enabled the coupling of less reactive aryl chlorides and has led to catalysts with high turnover numbers. harvard.edu The choice of solvent is also crucial. While organic solvents like dioxane and DMF are common, the use of greener solvents like water or mixtures of water with organic solvents is gaining traction. diva-portal.orgacs.org The Suzuki reaction is notably tolerant of water, and in some cases, water can even promote the reaction. diva-portal.orgacs.org The selection of an appropriate base is also a critical parameter in the catalytic cycle. mdpi.com

The optimization of these parameters—catalyst, ligand, solvent, and base—is essential for developing an efficient, scalable, and environmentally friendly synthesis of this compound and its analogs.

Reaction Condition Optimization for Yield and Purity

The successful synthesis of this compound and related phenolic biphenyls is critically dependent on the meticulous optimization of reaction conditions. The primary objectives of this optimization are to maximize the reaction yield and ensure the high purity of the final product by minimizing side reactions and the formation of impurities. Key synthetic strategies, particularly the Suzuki-Miyaura cross-coupling reaction, are highly sensitive to a range of parameters including the choice of catalyst, base, solvent, and temperature.

Detailed research has demonstrated that even minor adjustments to these conditions can lead to significant variations in outcomes. For instance, the synthesis of sterically hindered biphenols via Suzuki-Miyaura coupling requires careful selection of reaction components to achieve satisfactory results. In a model study for the synthesis of an atropisomeric biphenol, a systematic evaluation of different bases and solvent systems was conducted. The results highlighted that potassium phosphate (K₃PO₄) as the base in a biphasic toluene/water solvent system provided optimal enantioselectivity and a high yield. acs.org

The following table illustrates the optimization of conditions for a model enantioselective Suzuki-Miyaura coupling to form a biphenol product, demonstrating the sensitivity of the reaction yield and enantiomeric excess (ee) to the base and solvent used.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Biphenol Synthesis

Based on a model reaction between an aryl bromide and a boronate ester. acs.org

| Entry | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | K₃PO₄ | Toluene | 63 | 88 |

| 2 | K₃PO₄ | Toluene/H₂O (5:1) | 72 | 92 |

| 3 | K₂CO₃ | Toluene/H₂O (5:1) | 65 | 85 |

| 4 | Cs₂CO₃ | Toluene/H₂O (5:1) | 58 | 90 |

| 5 | Na₃PO₄ | Toluene/H₂O (5:1) | 73 | 92 |

The data reveals that while several phosphate and carbonate bases can facilitate the reaction, sodium phosphate (Na₃PO₄) slightly improved the yield while maintaining high enantioselectivity. acs.org The use of a biphasic solvent system is often crucial for achieving high yields in Suzuki couplings. acs.org Further optimization for other substrates has shown that palladium catalysts like Pd(PPh₃)₄ are often preferred, and the reaction temperature plays a vital role, with temperatures around 150°C in solvents like dioxane sometimes being optimal. nih.gov However, an optimized condition for the synthesis of [1,1'-biphenyl]-4-ol was achieved at a lower temperature of 75.32°C using 0.03 equivalents of Pd(PPh₃)₄ and 2.0 equivalents of K₃PO₄, resulting in a selectivity of 87.24%. acs.org

Catalyst loading is another critical parameter. While a sufficient amount of catalyst is necessary, excessive loading can be detrimental. For some palladium-catalyzed reactions, an optimal loading of 1–2 mol% is recommended, as higher concentrations can lead to decomposition and reduced yields. The choice of solvent also has a profound impact; polar aprotic solvents such as DMF or DMSO have been shown to improve yields by 20–30% in certain coupling reactions compared to nonpolar solvents like toluene.

Alternative synthetic routes, such as oxidative coupling, also benefit from condition optimization. The synthesis of C2 symmetric hydroxylated biphenyls from natural phenols has been explored using both conventional heating and microwave-assisted methods. The choice of oxidizing agent and energy source significantly affects the yield and reaction time.

Table 2: Comparison of Synthetic Methods for Dimerization of Phenols

Based on the synthesis of dimerized vanillin (B372448) derivatives. cnr.it

| Entry | Starting Phenol | Method | Oxidizing System | Yield (%) |

|---|---|---|---|---|

| 1 | Vanillin Isomer (7a) | Conventional | K₂S₂O₈ / FeSO₄ | 23 |

| 2 | Vanillin Isomer (7a) | Microwave | K₂S₂O₈ / FeSO₄ | 35 |

| 3 | Apocynin (11a) | Conventional | K₂S₂O₈ / FeSO₄ | 8 |

| 4 | Apocynin (11a) | Microwave | K₂S₂O₈ / FeSO₄ | 10 |

| 5 | Apocynin Isomer (12a) | Conventional | TMOF / TBABr₃ | 57 |

| 6 | Apocynin Isomer (12a) | Microwave | TMOF / TBABr₃ | 60 |

As shown in Table 2, microwave-assisted synthesis can offer higher yields in significantly shorter reaction times compared to conventional heating. cnr.it The selection of the oxidizing system is also substrate-dependent; a one-pot method involving in-situ carbonyl protection followed by oxidative dimerization proved much more effective for certain substrates, yielding up to 60%. cnr.it Low yields in some oxidative couplings are attributed to factors such as the electron-withdrawing nature of substituents on the phenol ring and the plausible formation of stable quinone species. cnr.it

Chemical Transformations and Derivatization Strategies of 3 2 Methoxyphenyl Phenol

Reactivity of Aromatic Rings: Electrophilic and Nucleophilic Substitutions

The electron-rich nature of the two aromatic rings in 3-(2-methoxyphenyl)phenol makes them susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group, making the phenyl ring it is attached to significantly more reactive than the methoxy-substituted ring.

The high reactivity of the phenolic ring facilitates halogenation even without a Lewis acid catalyst. youtube.com When treated with bromine water, phenols typically undergo polysubstitution at all available ortho and para positions, leading to the formation of a precipitate. youtube.com For this compound, the positions ortho (position 2) and para (position 6) to the hydroxyl group are sterically unhindered, while the other ortho position (position 4) is occupied. Therefore, di-bromination is the expected outcome. To achieve monosubstitution, milder conditions and a non-polar solvent are required.

Nitration of phenols can be achieved under various conditions. nih.gov Due to the activating nature of the hydroxyl group, the reaction proceeds readily. The use of a heterogeneous system, such as sodium nitrate (B79036) and an inorganic acidic salt on wet silica, allows for nitration under mild, room-temperature conditions. nih.gov Similar to halogenation, the substitution pattern on this compound is directed to the positions ortho and para to the hydroxyl group.

| Transformation | Reagents & Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| Bromination (Poly) | Br₂ in H₂O | 2,6-Dibromo-3-(2-methoxyphenyl)phenol | youtube.com |

| Nitration (Mono) | NaNO₃, Mg(HSO₄)₂, wet SiO₂ in CH₂Cl₂ | 2-Nitro-3-(2-methoxyphenyl)phenol and 6-Nitro-3-(2-methoxyphenyl)phenol | nih.gov |

Friedel-Crafts alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups onto aromatic rings. For phenols, these reactions are typically directed to the ortho and para positions. Rhenium-catalyzed reactions of phenols with alkenes have been shown to be highly regioselective, yielding only ortho-monoalkylated products. orgsyn.org This methodology avoids the formation of multiple alkylation products, a common issue in traditional Friedel-Crafts reactions. orgsyn.org The hydroxyl group is essential for this catalytic process. orgsyn.org

Vapor-phase alkylation over an adsorptive alumina (B75360) catalyst is another method for modifying phenols. google.com These reactions are often performed at high temperatures (425 °C to 550 °C) and can be used for monoalkylation. google.com Acylation reactions, such as the Fries rearrangement of a phenyl acetate (B1210297) derivative or direct Friedel-Crafts acylation, would similarly target the positions activated by the hydroxyl group.

| Transformation | Reagents & Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| ortho-Alkylation | Alkene, Re₂(CO)₁₀, mesitylene, 160 °C | 2-Alkyl-3-(2-methoxyphenyl)phenol | orgsyn.org |

| Alkylation | tert-Butyl alcohol, [HIMA]OTs, 70 °C | 2-tert-Butyl-3-(2-methoxyphenyl)phenol and/or 6-tert-Butyl-3-(2-methoxyphenyl)phenol | nih.gov |

| Acylation | Acyl chloride, AlCl₃ | 2-Acyl-3-(2-methoxyphenyl)phenol and 6-Acyl-3-(2-methoxyphenyl)phenol | researchgate.net |

Transformations Involving Phenolic and Methoxy Groups

The phenolic hydroxyl and the aryl-ether linkage of the methoxy group are key sites for a variety of chemical transformations, including oxidation, reduction of derived functionalities, and ether cleavage.

Phenols are readily oxidized to form quinones. libretexts.org The oxidation of phenols can be achieved using various reagents, including chromic acid, Fremy's salt, or electrochemical methods. libretexts.orgnih.gov The structure of the resulting quinone depends on the substitution pattern of the starting phenol (B47542). Phenols with a substituent at the 3-position can be oxidized to form ortho-quinones. nih.gov An efficient method for the regioselective oxidation of phenols to o-quinones utilizes o-iodoxybenzoic acid (IBX). nih.gov This reaction is proposed to proceed through an intermediate where the iodine delivers an oxygen atom to the most nucleophilic ortho position. nih.gov For this compound, oxidation is expected to occur on the phenolic ring to yield an o-quinone derivative. The oxidation of polymethoxyphenols can also lead to demethylation in some cases. rsc.org

| Transformation | Reagents & Conditions | Expected Product | Reference |

|---|---|---|---|

| Oxidation to o-Quinone | o-Iodoxybenzoic acid (IBX), DMSO/THF | 3-(2-Methoxyphenyl)benzo-1,2-quinone | nih.gov |

| Electrochemical Oxidation | Anodic oxidation in methanol, followed by hydrolysis | 3-(2-Methoxyphenyl)benzo-1,2-quinone | nih.gov |

Derivatives of this compound that contain carbonyl or unsaturated functionalities can undergo reduction. For instance, a ketone introduced via Friedel-Crafts acylation can be reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) or to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction. researchgate.net

Similarly, if an unsaturated moiety, such as a carbon-carbon double bond, is introduced into a side chain (e.g., through a Wittig or Horner-Wadsworth-Emmons reaction), it can be reduced to a saturated alkyl chain. google.com A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This reaction is typically highly efficient and proceeds under mild conditions.

| Starting Material Type | Transformation | Reagents & Conditions | Expected Product Functionality | Reference |

|---|---|---|---|---|

| Acylated Phenol (Ketone) | Carbonyl Reduction | NaBH₄, Methanol | Secondary Alcohol | researchgate.net |

| Vinyl-substituted Phenol (Alkene) | Double Bond Reduction | H₂, Pd/C, Ethanol | Alkyl Side Chain | google.com |

The aryl-ether bond of the methoxy group is robust but can be cleaved under specific conditions to yield a phenol. This demethylation is a common strategy in natural product synthesis and derivatization. Strong protic acids like hydrogen bromide (HBr) or Lewis acids are effective for this purpose. acs.orgacs.org Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for the cleavage of aryl methyl ethers, often providing high yields at or below room temperature. encyclopedia.pub

Catalytic hydrogenolysis, employing a combination of a hydrogenation metal (like cobalt) and a Lewis acid promoter, is another strategy for cleaving aryl-ether bonds, particularly relevant in the context of lignin (B12514952) depolymerization, which is rich in such structures. rsc.orgnih.gov This transformation converts the methoxy group in this compound into a hydroxyl group, resulting in the formation of a dihydroxybiphenyl derivative.

| Transformation | Reagents & Conditions | Expected Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 3-Hydroxybiphenyl-2-ol | encyclopedia.pub |

| Acid-Catalyzed Cleavage | HBr, Acetic Acid, Reflux | 3-Hydroxybiphenyl-2-ol | acs.org |

| Catalytic Hydrogenolysis | Co–Zn/Beta catalyst, H₂ | 3-Hydroxybiphenyl-2-ol | nih.gov |

Advanced Theoretical and Computational Investigations of 3 2 Methoxyphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a powerful lens through which to examine molecular systems with high precision. These methods, rooted in the principles of quantum mechanics, are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches. nih.govwikipedia.org For a molecule like 3-(2-Methoxyphenyl)phenol, these calculations can elucidate a wide array of properties, from its three-dimensional structure to its electronic distribution and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost. nih.gov DFT methods are used to investigate the electronic structure of many-body systems by mapping the complex many-electron problem onto a simpler one based on the electron density. This approach has been successfully applied to a wide range of phenolic and biphenyl (B1667301) compounds to predict their properties.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For a flexible molecule like this compound, which has a torsional degree of freedom around the biphenyl linkage, a thorough conformational analysis is essential. This involves exploring the potential energy surface to identify all stable conformers and the transition states that connect them.

Computational studies on similar biphenyl derivatives often employ systematic searches or molecular dynamics simulations to map out the conformational landscape. nih.govacs.org The dihedral angle between the two phenyl rings is a critical parameter. For this compound, the presence of the methoxy (B1213986) group at the ortho position of one ring and the hydroxyl group at the meta position of the other influences the preferred conformation due to steric and electronic effects. The optimization is typically performed using a functional like B3LYP in conjunction with a suitable basis set. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G level)*

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| Bond Length | C-O (phenol) | 1.36 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Angle | C-C-C (inter-ring) | 120.5° |

| Dihedral Angle | C-C-C-C (inter-ring) | ~45° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic compounds.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which is activated by the hydroxyl group. The LUMO, conversely, may be distributed across the biphenyl system. The methoxy group, being an electron-donating group, will also influence the energy and distribution of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are representative and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. nih.govacs.orgdtic.mil The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the most negative regions are expected to be located around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs of electrons. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. dtic.mil The hydrogen atom of the hydroxyl group will be a site of positive potential, indicating its acidic nature. libretexts.org MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the molecule's interactions with biological receptors. researchgate.net

Semi-Empirical and Ab Initio Methodologies

While DFT is widely used, other quantum chemical methods also play a role in computational studies. Semi-empirical methods , which use parameters derived from experimental data, are computationally less expensive and can be used for very large systems or for preliminary, rapid screening of conformations. nih.gov However, their accuracy is generally lower than that of DFT or ab initio methods.

Ab initio methods , which translates to "from the beginning," solve the Schrödinger equation without the use of empirical parameters, relying only on fundamental physical constants. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. hu-berlin.de While computationally demanding, high-level ab initio calculations can provide benchmark results for calibrating more approximate methods. For a molecule of this size, methods like MP2 can provide a more accurate description of electron correlation effects, which are important for non-covalent interactions that can influence the conformational preferences. researchgate.net

Basis Set Selection and Computational Efficiency

The choice of a basis set , a set of mathematical functions used to build the molecular orbitals, is a critical aspect of any quantum chemical calculation. scispace.com The size and flexibility of the basis set directly impact the accuracy of the results and the computational time required.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.gov For a molecule containing second-row elements like oxygen, it is important to include polarization functions (e.g., the 'd' in 6-31G(d)) to accurately describe the bonding. For studying properties like anion stability or non-covalent interactions, diffuse functions (e.g., the '+' in 6-31+G) are often necessary to describe the electron density far from the nucleus.

There is always a trade-off between computational accuracy and efficiency. Larger basis sets and more sophisticated methods yield more accurate results but at a significantly higher computational cost. Therefore, the selection of the method and basis set must be tailored to the specific property being investigated and the available computational resources. For initial geometry optimizations and conformational searches, a smaller basis set might be employed, followed by single-point energy calculations with a larger basis set for more accurate electronic properties.

Despite a comprehensive search for scholarly articles and computational chemistry data, specific advanced theoretical and computational investigations focused solely on the chemical compound This compound are not available in the public domain.

Research literature covering the detailed mechanistic elucidation, reaction dynamics, and spectroscopic property predictions as outlined in the request—including specific reaction pathways, transition state analyses, radical cyclization mechanisms, and computational NMR/FTIR validations for this particular molecule—could not be located.

The available scientific data pertains to related but structurally distinct compounds such as other methoxyphenol isomers or more complex molecules containing a methoxyphenyl phenol moiety. This information cannot be used to accurately fulfill the request, which strictly requires content exclusively about "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the current body of accessible research.

Applications in Chemical Research and Development

Organic Synthesis Building Blocks and Intermediates

The combination of a nucleophilic phenol (B47542) and a modifiable second aromatic ring allows these compounds to serve as versatile building blocks.

Compounds featuring the hydroxylated biphenyl (B1667301) unit are integral to many bioactive natural products. nih.gov The synthesis of such complex scaffolds often relies on simpler, functionalized biaryl precursors. For instance, research into 4-substituted-2-methoxyphenols demonstrates their utility as building blocks for creating novel hydroxylated biphenyls with potential biological activity. researchgate.net This general class of methoxyphenols serves as a foundational unit for constructing more elaborate molecules, including various oxacalix[n]arenes, which are macrocyclic compounds with host-guest chemistry applications. nih.gov Synthetic strategies often involve coupling reactions to form the biphenyl core, followed by modifications of the functional groups.

The methoxyphenylphenol framework is a key structural element in a variety of pharmacologically active molecules. An isomer of the title compound, 2-[2-(3-methoxyphenyl)ethyl]phenol (B49715), is a crucial intermediate in the synthesis of Sarpogrelate, a medication used to improve ischemic symptoms by acting as a 5-HT2 receptor antagonist. google.comnih.gov Synthetic routes to this intermediate often start from materials like salicylaldehyde (B1680747) and involve multi-step processes such as Wittig or Grignard reactions. google.com

Furthermore, derivatives of methoxyphenols have been explored for their therapeutic potential. Schiff bases derived from methoxyphenols are used as starting materials for synthesizing drugs with antibiotic and antitumor properties. nih.gov For example, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to suppress breast cancer progression and alleviate inflammatory responses associated with sepsis in preclinical models. nih.govnih.gov In the agrochemical sector, a derivative of 3-phenoxyphenol (B1222215), which shares the aryloxy phenol core, has been developed as an effective and selective herbicide. nih.gov

Cinnamic acids and their methoxylated derivatives are naturally occurring compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. nih.govjocpr.com These compounds are characterized by a phenyl ring attached to a propenoic acid moiety. While a direct synthesis from 3-(2-methoxyphenyl)phenol is not prominently documented, the structural relationship is noteworthy. The synthesis of methoxycinnamic acid derivatives can be achieved through various methods, including enzymatic processes using catalysts like Novozym 435 to produce commercially valuable esters such as octyl methoxycinnamate (OMC), a common UV filter. jocpr.com The presence of methoxy (B1213986) and hydroxyl groups on the phenyl ring is crucial for their biological function, and research has shown that these derivatives can act as potent insulin-secreting agents and antioxidants. nih.govjocpr.com

Material Science and Polymer Chemistry

The phenolic and biaryl nature of this compound suggests its utility in the development of advanced polymers and functional materials, where such structures can impart desirable thermal and mechanical properties.

Structurally related m-aryloxy phenols are recognized as key components in the production of high-performance functional plastics. encyclopedia.pub For instance, 3-phenoxyphenol is a precursor for raw materials used in the synthesis of polyimide resins, which are known for their exceptional thermal stability and mechanical strength. nih.gov The synthesis of these monomers can be achieved through methods like the hydrolysis of diazonium salts. encyclopedia.pub Phenolic compounds in general, including methoxyphenols, are fundamental to the production of phenol-formaldehyde resins. chemicalbook.com These resins are used as adhesives and coatings, and their properties can be tailored by modifying the phenolic precursor. chemicalbook.com

Phenolic compounds are widely incorporated into polymer matrices to enhance specific properties, most notably antioxidant capabilities. The phenolic hydroxyl group can act as a radical scavenger, protecting the polymer from degradation. For example, p-hydroxycinnamic acid derivatives have been synthesized and compounded with polypropylene (B1209903) (PP) to serve as effective antioxidants. nih.gov The process involves synthesizing the antioxidant molecule and then blending it with the polymer melt. The compatibility of the phenolic additive with the polymer matrix is a critical factor for its successful application. nih.gov Similarly, p-methoxyphenol is used as an antioxidant in various plastic materials. google.com

Based on a comprehensive review of the available scientific literature, there is insufficient specific information regarding the chemical compound This compound for the outlined applications in epoxy resins, coatings, and catalysis.

The majority of accessible research focuses on a similarly named but structurally distinct compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP). This has led to a significant lack of data for this compound in the following specified areas:

Catalysis and Ligand Design:There is no available research demonstrating the role of this compound as a ligand in metal-catalyzed transformations or its application in the design of novel catalytic systems.researchgate.netnih.govresearchgate.netpsu.edu

Consequently, it is not possible to generate a scientifically accurate and detailed article on This compound that adheres to the complete structure provided in the user's request.

However, extensive research is available for the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) in the area of biochemical and molecular interactions. Should you wish to proceed with an article on this alternative compound, the following sections could be developed.

Biochemical and Molecular Interaction Studies of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)

Investigation of Molecular Targets and Pathways

Research has identified (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, hereafter referred to as MMPP, as a multi-target agent with significant interactions in various biological pathways. A primary molecular target of MMPP is the Signal Transducer and Activator of Transcription 3 (STAT3) . mdpi.comnih.govnih.gov MMPP has been shown to be a selective STAT3 inhibitor, binding directly to its core fragment and thereby inhibiting its activation. mdpi.com

Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . nih.govnih.gov MMPP inhibits the phosphorylation of VEGFR2, a critical step in angiogenesis. nih.govnih.gov Concurrently, MMPP acts as an agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , enhancing its transcriptional activity. nih.govnih.gov

The modulation of these primary targets leads to the downstream regulation of several interconnected pathways. The inhibition of both VEGFR2 and the activation of PPARγ converge to trigger the downregulation of the AKT signaling pathway . nih.govnih.gov Studies also indicate that MMPP can attenuate inflammatory responses by affecting the Protein Kinase Cδ (PKCδ)/JNK/AP-1 pathway and the JAK1/STAT3/p65 pathway . nih.govnih.gov

Modulatory Effects on Enzyme Activity and Cellular Processes

The interaction of MMPP with its molecular targets results in profound modulatory effects on various enzymes and cellular activities, particularly in the context of cancer and inflammation.

Enzyme Activity Modulation: MMPP treatment has been observed to decrease the activity of enzymes that promote inflammatory conditions, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . nih.govnih.govnih.gov In models of neurodegeneration, MMPP treatment attenuated the increased activation of monoamine oxidase B (MAO-B) . mdpi.com Furthermore, it has been shown to reduce the activity of β-secretase , an enzyme involved in the generation of amyloid-beta plaques associated with Alzheimer's disease. nih.gov

Effects on Cellular Processes: MMPP demonstrates significant effects on fundamental cellular processes, including apoptosis, cell migration, and invasion.

Apoptosis: MMPP promotes apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This is achieved by activating pro-apoptotic proteins like caspase-3, caspase-8, and caspase-9 , and the pro-apoptotic protein Bax . nih.govnih.gov Simultaneously, it inhibits anti-apoptotic proteins such as Bcl-2 . nih.govnih.gov Morphological changes associated with apoptosis, including cell shrinkage and nuclear condensation, have been observed following MMPP treatment. nih.gov

Migration and Invasion: The compound effectively suppresses cancer cell migration and invasion. nih.govnih.gov This is accomplished by downregulating the mRNA expression of transcription factors that promote the epithelial-mesenchymal transition (EMT), such as snail, slug, and twist . nih.gov

The table below summarizes the principal molecular interactions of MMPP.

| Target/Pathway | Modulatory Effect of MMPP | Associated Cellular Process | References |

| STAT3 | Inhibition of activation/phosphorylation | Anti-inflammation, Anti-cancer | mdpi.comnih.govnih.gov |

| VEGFR2 | Inhibition of phosphorylation | Anti-angiogenesis, Anti-cancer | nih.govnih.gov |

| PPARγ | Agonist / Enhanced transcriptional activity | Anti-cancer | nih.govnih.gov |

| AKT Pathway | Downregulation | Apoptosis induction, Suppression of metastasis | nih.govnih.gov |

| Caspases (3, 8, 9) | Activation (cleavage) | Apoptosis | nih.govnih.gov |

| Bcl-2/Bax | ↓ Bcl-2 (anti-apoptotic), ↑ Bax (pro-apoptotic) | Apoptosis | nih.govnih.gov |

| COX-2, iNOS | Downregulation of expression | Anti-inflammation | nih.govnih.govnih.gov |

| PKCδ/JNK/AP-1 | Inhibition of activation/translocation | Anti-inflammation | nih.gov |

Mechanisms of Antiviral and Anti-inflammatory Properties (as a chemical entity)

Research into related phenolic compounds often investigates their ability to modulate inflammatory pathways such as NF-κB, MAPK, and various cytokine signaling cascades. For instance, other methoxyphenolic compounds have been shown to inhibit the production of pro-inflammatory mediators and interfere with the activation of key transcription factors involved in the inflammatory response. In the context of antiviral research, phenolic compounds are sometimes explored for their potential to inhibit viral entry, replication, or key viral enzymes.

However, without direct experimental evidence, it is not scientifically accurate to attribute these general mechanisms to this compound specifically. The precise biological effects and mechanisms of any given compound are highly dependent on its unique chemical structure. Therefore, dedicated in vitro and in vivo studies would be required to elucidate the specific antiviral and anti-inflammatory properties and mechanisms of this compound.

Data Tables

Due to the absence of specific research on the antiviral and anti-inflammatory activities of this compound, no data is available to populate tables for research findings.

Detailed Research Findings

As of the current available scientific literature, there are no detailed research findings to report regarding the mechanisms of the antiviral and anti-inflammatory properties of this compound.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Methoxyphenyl)phenol in a laboratory setting?

A common approach involves coupling reactions between substituted phenols and methoxy-containing aromatic precursors. For example, 3-Phenylphenol derivatives (CAS 580-51-8) are synthesized via Ullmann coupling or Suzuki-Miyaura reactions, followed by purification using recrystallization or column chromatography . Key steps include optimizing reaction temperature (e.g., 80–120°C) and catalyst selection (e.g., palladium-based catalysts for cross-coupling).

Q. How can researchers ensure the purity of this compound post-synthesis?

Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical. For instance, 3-Phenylphenol standards are validated to >88.0% purity via GC with flame ionization detection (FID) . Additional methods include:

- Melting point analysis : Compare observed values (e.g., 77–82°C for 3-Phenylphenol) with literature data.

- NMR spectroscopy : Confirm substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm in CDCl₃).

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, analogous compounds (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) are classified as laboratory chemicals with no acute hazards under normal use . Standard precautions include:

- Using PPE (gloves, lab coats, goggles).

- Storing at 0–6°C for long-term stability .

- Consulting SDS sheets for structurally similar compounds to infer reactivity and disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the physicochemical properties of this compound across studies?

Discrepancies in solubility, stability, or spectral data often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To mitigate:

- Cross-validate methods : Compare results from HPLC, GC, and NMR.

- Use certified reference materials : For example, 3-Phenylphenol standards with >88% purity ensure calibration accuracy .

- Control environmental factors : Humidity and light exposure can degrade phenolic compounds, altering observed properties.

Q. What role does the methoxy group play in modulating the electronic properties of this compound?

The methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the aromatic ring. This enhances reactivity in electrophilic substitution reactions (e.g., nitration or sulfonation at the para position). Computational studies (e.g., DFT calculations) can map charge distribution, while experimental data from analogs like (2-Amino-4-methoxyphenyl)methanol support these electronic effects .

Q. What advanced spectroscopic techniques are critical for characterizing this compound derivatives?

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas (e.g., exact mass for C₁₃H₁₂O₂: 200.0837 g/mol).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives.

- X-ray crystallography : Determine crystal packing and substituent orientation, as seen in structurally related sulfonyl chlorides .

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

- In vitro assays : Use liver microsomes to study oxidative metabolism (e.g., cytochrome P450-mediated demethylation).

- Isotopic labeling : Track metabolites via ¹⁴C or deuterium tagging.

- LC-MS/MS : Identify phase I/II metabolites, leveraging methods applied to similar methoxy-substituted phenols .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Replicate studies : Test stability in varying pH (1–14) and monitor degradation via UV-Vis spectroscopy.

- Identify degradation products : Compare with known pathways (e.g., hydrolysis of methoxy groups to catechol derivatives).

- Use controlled storage : Stability data from 3-Phenylphenol standards suggest refrigeration (0–6°C) minimizes decomposition .

Methodological Recommendations

- Synthetic optimization : Screen catalysts (e.g., CuI for Ullmann coupling) and solvents (DMF or toluene) to improve yields .

- Analytical rigor : Combine GC, HPLC, and NMR for purity assurance.

- Safety protocols : Adopt hazard mitigation strategies from structurally related compounds, even if direct data is limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.